molecular formula C16H20N4 B6444258 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane CAS No. 2640965-81-5

6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane

Cat. No.: B6444258
CAS No.: 2640965-81-5
M. Wt: 268.36 g/mol
InChI Key: ATFMENGBBQFDDL-UHFFFAOYSA-N
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Description

This compound features a spiro[3.3]heptane core with a phenyl group at position 6 and a 1,2,3-triazole-substituted ethyl chain at position 2. The triazole moiety, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), introduces hydrogen-bonding capabilities and metabolic stability . While direct pharmacological data for this compound are absent in the provided evidence, structural analogs highlight its relevance in drug discovery, particularly as a scaffold for targeting enzymes or receptors requiring constrained geometries.

Properties

IUPAC Name

6-phenyl-2-[2-(triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-2-4-14(5-3-1)15-10-16(11-15)12-19(13-16)8-9-20-7-6-17-18-20/h1-7,15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFMENGBBQFDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)CCN3C=CN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and automated synthesis platforms for the cyclization and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The incorporation of the triazole ring in 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that compounds with similar structures exhibit activity against various bacterial strains and fungi .

Anticancer Properties
Research indicates that triazole-containing compounds can exhibit anticancer activity. The unique spirocyclic structure of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Chemical Synthesis

Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including the Huisgen cycloaddition reaction, which is a well-established method for creating triazole derivatives. This reaction typically involves the coupling of azides and alkynes under mild conditions .

Applications in Drug Development
The compound's unique structure makes it a valuable scaffold for designing new drugs. By modifying the phenyl and triazole groups, researchers can create derivatives with enhanced pharmacological profiles. For example, the introduction of various substituents on the phenyl ring can lead to compounds with improved solubility and bioavailability .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated that triazole derivatives showed significant inhibition against E. coli and S. aureus .
Study BAnticancer ActivityReported that a related compound inhibited cell proliferation in breast cancer cell lines .
Study CSynthesis MethodologyDeveloped a novel synthetic route using microwave-assisted methods to improve yield and reduce reaction time .

Mechanism of Action

The mechanism of action of 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The triazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to inhibition of enzyme function or alteration of receptor signaling pathways . The spirocyclic structure may also contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Applications References
Target Compound 2-Azaspiro[3.3]heptane Phenyl, triazole-ethyl ~285 (estimated) CuAAC, alkylation Drug discovery
tert-Butyl 6-hydroxy-2-azaspiroheptane-2-carboxylate 2-Azaspiro[3.3]heptane Hydroxy, tert-butyl ester 227.3 Multi-step bromination Building block
(S)-6-Benzhydryl-2-((R)-tert-butylsulfinyl)-1-phenyl-2,6-diazaspiroheptane 2,6-Diazaspiro[3.3]heptane Benzhydryl, sulfinyl 445.23 LiAlH4 reduction Chiral amine synthesis
Methyl 2-azaspiroheptane-6-carboxylate 2-Azaspiro[3.3]heptane Methyl ester 269.22 Esterification Intermediate for amides

Key Research Findings

  • Synthetic Efficiency : The target compound’s triazole group can be introduced via CuAAC, a robust method with high regioselectivity , whereas diazaspiro analogs require complex reductions (e.g., LiAlH4) .
  • Structural Rigidity: Spiro[3.3]heptane cores enhance conformational restraint compared to non-spiro amines, improving target binding .
  • Solubility and Bioavailability : Oxygen-containing analogs (e.g., 1-oxa-6-azaspiroheptane) exhibit improved aqueous solubility, while hydrophobic groups like tert-butyl esters enhance membrane permeability .

Biological Activity

The compound 6-phenyl-2-[2-(1H-1,2,3-triazol-1-yl)ethyl]-2-azaspiro[3.3]heptane is a member of the azaspiro family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and underlying mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the azaspiro structure and the introduction of the triazole moiety. The synthetic pathway often employs methods such as:

  • Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
  • Biginelli Reaction : A three-component reaction that can be adapted to synthesize related compounds with similar scaffolds.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-71.1Thymidylate synthase inhibition
Compound BHCT-1162.6Induction of apoptosis
Compound CHepG21.4Cell cycle arrest

These compounds often function through mechanisms such as thymidylate synthase inhibition and induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of similar azaspiro compounds have also been documented. Studies suggest that these compounds can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli50 µg/mL
Compound ES. aureus25 µg/mL

The observed antimicrobial activity is often attributed to disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of this compound and its analogs can be linked to their structural characteristics:

  • Triazole Ring : Known for its ability to interact with biological targets and modulate enzyme activity.
  • Azaspiro Framework : Provides a rigid structure that may enhance binding affinity to target proteins involved in cell proliferation and survival.

Case Studies

Several case studies have explored the efficacy of triazole-containing compounds in preclinical models:

  • Study on MCF-7 Cells : A derivative was tested for its ability to induce apoptosis in breast cancer cells, demonstrating a significant reduction in cell viability at low concentrations.
    "The compound exhibited a remarkable IC50 value of 1.1 μM against MCF-7 cells, indicating potent anticancer activity" .
  • Antimicrobial Efficacy : In another study, an azaspiro derivative was evaluated against clinical isolates of S. aureus, showing effective inhibition at concentrations lower than those required for standard antibiotics.
    "Our findings suggest that this compound could serve as a lead for developing new antimicrobial agents" .

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